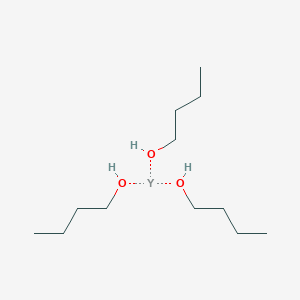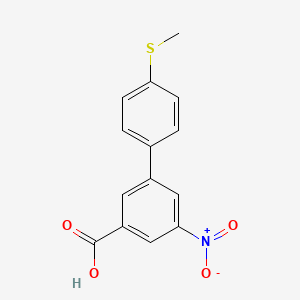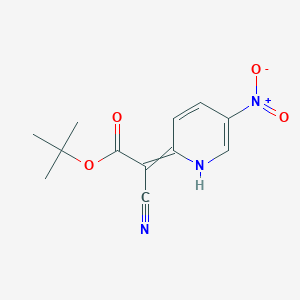
Heptanoic--d5 Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptanoic–d5 acid, also known as deuterated heptanoic acid, is a stable isotope-labeled compound. It is a derivative of heptanoic acid where five hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research for metabolic analysis, allowing precise tracking and quantification of individual atoms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heptanoic–d5 acid can be synthesized through the deuteration of heptanoic acid. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure complete deuteration .
Industrial Production Methods: Industrial production of heptanoic–d5 acid involves large-scale deuteration processes. These processes utilize deuterium gas or deuterium oxide in reactors designed to handle high pressures and temperatures. The production is carefully monitored to achieve high purity and yield of the deuterated compound .
Analyse Chemischer Reaktionen
Types of Reactions: Heptanoic–d5 acid undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: Heptanoic–d5 acid can be oxidized to produce heptanoic acid derivatives.
Reduction: Reduction reactions can convert heptanoic–d5 acid to its corresponding alcohol.
Substitution: The carboxylic acid group in heptanoic–d5 acid can undergo substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alcohols and amines are used in the presence of catalysts or acidic conditions.
Major Products:
Oxidation: Produces heptanoic acid derivatives.
Reduction: Yields heptanol.
Substitution: Forms esters and amides.
Wissenschaftliche Forschungsanwendungen
Heptanoic–d5 acid is extensively used in various scientific research fields:
Chemistry: Utilized as an internal standard in mass spectrometry for the analysis of fatty acids.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the production of deuterated compounds for research and development purposes
Wirkmechanismus
The mechanism of action of heptanoic–d5 acid involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms allow researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the metabolic fate and interactions of fatty acids .
Vergleich Mit ähnlichen Verbindungen
Heptanoic Acid: The non-deuterated form of heptanoic–d5 acid.
Hexanoic Acid: A six-carbon fatty acid with similar properties.
Octanoic Acid: An eight-carbon fatty acid with comparable chemical behavior.
Uniqueness: Heptanoic–d5 acid’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research applications where accurate quantification and tracing of fatty acids are required .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Heptanoic-d5 Acid involves the introduction of deuterium at the seventh carbon atom of Heptanoic Acid. This can be achieved through a simple substitution reaction using a deuterated reagent.", "Starting Materials": ["Heptanoic Acid", "Deuterated Reagent"], "Reaction": [ "Step 1: Dissolve Heptanoic Acid in a suitable solvent such as dichloromethane or chloroform.", "Step 2: Add the deuterated reagent to the solution and stir at room temperature for several hours.", "Step 3: Remove the solvent under reduced pressure to obtain Heptanoic-d5 Acid as a white solid.", "Step 4: Purify the product by recrystallization or column chromatography if necessary." ] } | |
CAS-Nummer |
1219803-98-1 |
Molekularformel |
C7H14O2 |
Molekulargewicht |
135.22 g/mol |
IUPAC-Name |
6,6,7,7,7-pentadeuterioheptanoic acid |
InChI |
InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/i1D3,2D2 |
InChI-Schlüssel |
MNWFXJYAOYHMED-ZBJDZAJPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCCC(=O)O |
Kanonische SMILES |
CCCCCCC(=O)O |
Synonyme |
Heptanoic--d5 Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1-Diphenoxyphosphanyloxypropan-2-yloxy)propan-2-yl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-diphenoxyphosphanyloxypropoxy)propoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy]propyl phenyl phosphite](/img/structure/B1141642.png)
![2-[3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium iodide](/img/structure/B1141643.png)




![1-Oxa-7-azaspiro[4.5]decan-2-one](/img/structure/B1141662.png)
![5-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141663.png)
